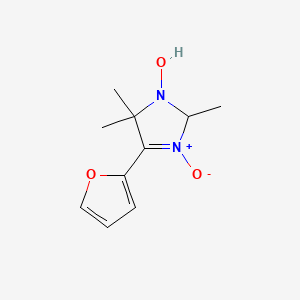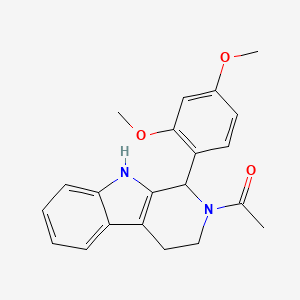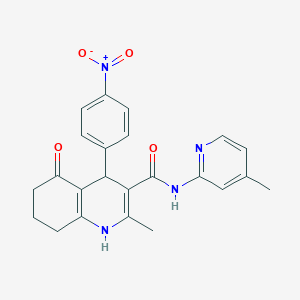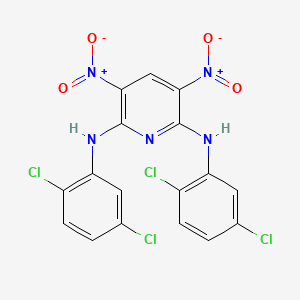
N,N'-bis(2,5-dichlorophenyl)-3,5-dinitro-2,6-pyridinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(2,5-dichlorophenyl)-3,5-dinitro-2,6-pyridinediamine, commonly known as DCDP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCDP is a member of the family of dinitroaniline herbicides, which are widely used in agriculture to control weeds. However, its unique chemical structure and properties have also made it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of DCDP is not fully understood, but it is believed to involve the inhibition of microtubule polymerization. Microtubules are involved in various cellular processes, including cell division and intracellular transport. By inhibiting microtubule polymerization, DCDP disrupts these processes and leads to cell death.
Biochemical and Physiological Effects:
DCDP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that DCDP can induce apoptosis, or programmed cell death, in cancer cells. In addition, DCDP has been shown to inhibit angiogenesis, the process by which new blood vessels are formed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DCDP is its ability to selectively inhibit microtubule polymerization. This makes it a valuable tool for researchers studying the role of microtubules in various cellular processes. However, DCDP also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving DCDP. One area of research is the development of novel DCDP derivatives that have improved solubility and reduced toxicity. Another area of research is the development of DCDP-based drug delivery systems, which could improve the efficacy of DCDP as an antitumor agent. Finally, further studies are needed to fully understand the mechanism of action of DCDP and its potential applications in various fields of research.
Synthesemethoden
DCDP is synthesized through a multistep process that involves the reaction of 2,5-dichloronitrobenzene with 2,6-dichloro-3,5-diaminopyridine in the presence of a base. The resulting product is further purified through recrystallization to obtain a highly pure form of DCDP.
Wissenschaftliche Forschungsanwendungen
DCDP has been used extensively in scientific research for its potential applications in various fields. In the field of pharmacology, DCDP has been studied for its potential as an antitumor agent. Studies have shown that DCDP can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
In addition, DCDP has also been studied for its potential as an anti-inflammatory agent. Studies have shown that DCDP can inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Eigenschaften
IUPAC Name |
2-N,6-N-bis(2,5-dichlorophenyl)-3,5-dinitropyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl4N5O4/c18-8-1-3-10(20)12(5-8)22-16-14(25(27)28)7-15(26(29)30)17(24-16)23-13-6-9(19)2-4-11(13)21/h1-7H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYGOTSRVRRMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC2=C(C=C(C(=N2)NC3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl4N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B4994709.png)
![3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B4994716.png)
![N-[4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4994720.png)
![ethyl 1-[(2-methyl-3-pyridinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4994725.png)
![ethyl 7-methyl-2-[4-(4-morpholinyl)benzylidene]-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4994745.png)
![8-(2,3-dihydro-1H-inden-2-yl)-3-isobutyl-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4994755.png)

![5-ethyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4994765.png)
![methyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4994768.png)
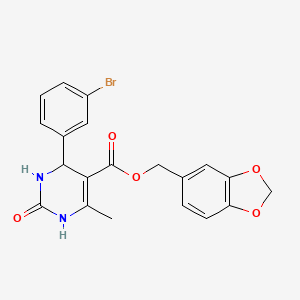
![1-[(5-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4994804.png)
